molecular formula C18H21N3O5S2 B2993527 N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851780-88-6

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2993527
CAS No.: 851780-88-6
M. Wt: 423.5
InChI Key: CYADBDUMKFDCAT-UHFFFAOYSA-N
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Description

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Supramolecular Assembly

Research on nimesulidetriazole derivatives, closely related to the specified compound, highlights the significance of sulfonamides in structural chemistry. These studies reveal how substitution affects supramolecular assembly, providing insights into drug design and materials science. The detailed crystallographic analysis of such compounds helps understand intermolecular interactions crucial for developing advanced materials and pharmaceuticals (Dey et al., 2015).

Catalytic Applications

Sulfonamide derivatives have been employed as catalysts in organic synthesis. For example, the synthesis of pyrazoles using disulfonic acid imidazolium chloroaluminate showcases the role of sulfonamides in facilitating green and efficient chemical reactions. Such catalytic activities are essential for developing novel synthetic routes in pharmaceuticals and fine chemicals manufacturing (Moosavi-Zare et al., 2013).

Biological Activity and Drug Design

The pharmacological evaluation of sulfonamide derivatives in the context of antiplatelet and analgesic agents exemplifies their potential in medicinal chemistry. These studies provide a foundation for designing novel therapeutics targeting specific biological pathways, emphasizing the importance of structural modifications to enhance biological activity (Bruno et al., 2004).

Molecular Docking and Enzyme Inhibition

Further research into tetrazole derivatives, similar in structural complexity to the specified compound, includes molecular docking studies to understand their interaction with biological targets, such as the cyclooxygenase-2 enzyme. Such studies are pivotal in drug discovery, providing insights into the molecular basis of enzyme inhibition and facilitating the development of targeted therapies (Al-Hourani et al., 2015).

Interaction Studies in Solution

Investigations into the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including compounds with structural features akin to the requested sulfonamide, shed light on the solvent-solute interactions. Such studies are crucial in understanding the physicochemical properties of chemical compounds, impacting fields ranging from pharmaceutical formulations to chemical engineering (Raphael et al., 2015).

Properties

IUPAC Name

N-[4-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-16-10-6-14(7-11-16)18-12-17(19-21(18)28(3,24)25)13-4-8-15(9-5-13)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYADBDUMKFDCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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